molecular formula C15H15NOS B2533412 N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 353460-91-0

N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2533412
CAS No.: 353460-91-0
M. Wt: 257.35
InChI Key: AGRINEXKBLMBHE-UHFFFAOYSA-N
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Description

N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 353460-91-0) is an organoheterocyclic compound with the molecular formula C15H15NOS and a molecular weight of 257.35 g/mol . This carboxamide derivative features a tetrahydro-benzothiophene core, a scaffold recognized in medicinal chemistry research for its potential biological activity. Scientific literature indicates that structurally related 4,5,6,7-tetrahydrobenzothiophene analogues have been investigated as selective COX-2 inhibitors, demonstrating potent anti-inflammatory activity in preclinical models . Furthermore, 2,3-derivatives of the 4,5,6,7-tetrahydro-benzothiophene core have been identified as modulators of the Retinoic Acid Receptor-related orphan receptor γt (RORγt), a nuclear receptor considered a compelling drug target for the treatment of autoimmune and inflammatory diseases . The benzo[b]thiophene-2-carboxamide scaffold has also been explored in the development of novel opioid receptor agonists with potent analgesic effects . This compound is intended for research applications and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-3,7-8,10H,4-6,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRINEXKBLMBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester.

    Reaction Conditions: The ester is then subjected to amidation reactions under controlled conditions to yield the desired carboxamide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

Chemistry: N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in neurodegenerative diseases, such as acetylcholinesterase.

Medicine: The compound is being investigated for its therapeutic potential in treating conditions like Alzheimer’s disease. Its ability to inhibit acetylcholinesterase makes it a candidate for further drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Key Observations:

  • Halogenation (e.g., difluoromethoxy in ) enhances metabolic stability by resisting oxidative degradation. Bulkier Groups (e.g., pyrazolylamino in DY4 ) increase steric hindrance, affecting target selectivity.
  • Ring Modifications :

    • Replacement of tetrahydrobenzothiophene with benzothiazole () introduces a heteroatom, altering electronic properties and bioactivity.
    • Saturation of the benzothiophene ring (parent compound vs. unsaturated analogs) reduces planarity, influencing membrane permeability.

Biological Activity

N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound belonging to the class of benzothiophene derivatives, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C₁₅H₁₅NOS
Molecular Weight 273.35 g/mol
IUPAC Name This compound
CAS Number 353460-91-0

This compound exhibits its biological effects primarily through enzyme inhibition. Notably, it has been shown to inhibit:

  • PDK1 (3-phosphoinositide-dependent protein kinase 1) : This enzyme plays a crucial role in the regulation of glucose metabolism and cell proliferation.
  • LDHA (lactate dehydrogenase A) : Inhibition of LDHA affects cellular energy metabolism and has implications in cancer metabolism.

The binding affinity of this compound to these enzymes suggests its potential as a therapeutic agent in metabolic disorders and cancer treatment .

Anti-inflammatory Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant anti-inflammatory properties. For instance:

  • A study evaluated various benzothiophene derivatives for their ability to inhibit COX enzymes (cyclooxygenases), which are key mediators in inflammatory pathways. Compounds similar to this compound demonstrated IC₅₀ values in the low micromolar range against COX-2 .

Anticancer Potential

The compound's ability to inhibit key metabolic enzymes suggests its potential as an anticancer agent. Studies have shown that similar compounds can reduce cell viability in cancer cell lines by disrupting metabolic pathways essential for cancer cell survival .

Study 1: COX Inhibition

In a recent study involving a series of benzothiophene derivatives, this compound was evaluated for its COX inhibitory activity. The results showed:

  • IC₅₀ Values : Ranged from 0.31 µM to 1.40 µM for selective COX-2 inhibition.
  • Anti-inflammatory Efficacy : Demonstrated significant reduction in paw edema in carrageenan-induced rat models compared to standard anti-inflammatory drugs like celecoxib .

Study 2: Metabolic Pathway Disruption

Another study focused on the effects of N-phenyl derivatives on metabolic pathways in cancer cells. The findings indicated that treatment with the compound led to:

  • Decreased lactate production.
  • Altered glucose uptake mechanisms.

These effects were attributed to the inhibition of LDHA and PDK1 activity .

Q & A

Q. What are the optimized synthetic routes for N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with benzothiophene derivatives and phenylcarboxamide precursors. Key steps include cyclization of tetrahydrobenzothiophene cores and amide coupling. Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) for cyclization steps to ensure ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in amide bond formation .
  • Catalysts : Use of coupling agents like EDCI/HOBt for efficient carboxamide synthesis . Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring saturation .
  • X-ray crystallography : For absolute configuration determination, using programs like SHELXL for refinement .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the tetrahydrobenzothiophene ring system?

The tetrahydrobenzothiophene ring exhibits puckering, analyzed using Cremer-Pople parameters to quantify deviations from planarity . Software like ORTEP-3 and WinGX aids in visualizing and refining ring conformations. For example:

  • Puckering amplitude (Q) : Calculated from atomic coordinates to assess non-planarity .
  • Torsion angle analysis : Resolves steric strain in fused ring systems .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzymatic inhibition?

SAR studies focus on modifying substituents to enhance binding affinity:

  • Phenyl group substitutions : Introducing electron-withdrawing groups (e.g., -F, -Cl) to improve interactions with hydrophobic enzyme pockets .
  • Carboxamide modifications : Replacing the amide with sulfonamide or urea groups to modulate solubility and hydrogen bonding .
  • Biological assays : Use in vitro enzyme inhibition assays (e.g., DNA gyrase B ATPase activity) to correlate structural changes with activity .

Q. How can contradictory biological activity data be reconciled in studies of this compound?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Replication : Conducting triplicate assays under standardized conditions .
  • Purity verification : HPLC with UV/Vis detection to ensure >99% compound integrity .
  • Statistical analysis : Multivariate regression to isolate variables affecting activity .

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic properties?

Advanced protocols include:

  • Metabolic stability assays : Liver microsome incubation to measure half-life (t1/2_{1/2}) and intrinsic clearance .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction availability .
  • Caco-2 permeability : For predicting intestinal absorption .

Q. How can computational modeling predict interactions with biological targets like kinases or GPCRs?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:

  • Identify binding pockets : Align the carboxamide group with ATP-binding sites in kinases .
  • Calculate binding energies : MM-GBSA scoring to rank ligand-receptor affinity .
  • Validate with crystallography : Overlay predicted poses with experimental co-crystal structures (e.g., PDB: 5LMM) .

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